molecular formula C21H26INO2 B3653044 N-[4-iodo-2-(propan-2-yl)phenyl]-4-(4-methoxy-2-methylphenyl)butanamide

N-[4-iodo-2-(propan-2-yl)phenyl]-4-(4-methoxy-2-methylphenyl)butanamide

Cat. No.: B3653044
M. Wt: 451.3 g/mol
InChI Key: MVNSMSPOUAXPJC-UHFFFAOYSA-N
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Description

N-[4-iodo-2-(propan-2-yl)phenyl]-4-(4-methoxy-2-methylphenyl)butanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of iodine, methoxy, and isopropyl groups attached to a phenyl ring, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-(4-iodo-2-propan-2-ylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26INO2/c1-14(2)19-13-17(22)9-11-20(19)23-21(24)7-5-6-16-8-10-18(25-4)12-15(16)3/h8-14H,5-7H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNSMSPOUAXPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)CCCC(=O)NC2=C(C=C(C=C2)I)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-iodo-2-(propan-2-yl)phenyl]-4-(4-methoxy-2-methylphenyl)butanamide typically involves multi-step organic reactions. One common method includes the iodination of a precursor phenyl compound, followed by the introduction of the isopropyl and methoxy groups through substitution reactions. The final step involves the formation of the butanamide linkage through amide bond formation, often using reagents like carbodiimides or coupling agents under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-iodo-2-(propan-2-yl)phenyl]-4-(4-methoxy-2-methylphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and isopropyl groups can be oxidized to form corresponding alcohols or ketones.

    Reduction: The iodine atom can be reduced to a hydrogen atom, leading to deiodination.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while substitution reactions can produce a variety of new compounds with different functional groups.

Scientific Research Applications

N-[4-iodo-2-(propan-2-yl)phenyl]-4-(4-methoxy-2-methylphenyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-iodo-2-(propan-2-yl)phenyl]-4-(4-methoxy-2-methylphenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-chloro-2-(propan-2-yl)phenyl]-4-(4-methoxy-2-methylphenyl)butanamide
  • N-[4-bromo-2-(propan-2-yl)phenyl]-4-(4-methoxy-2-methylphenyl)butanamide
  • N-[4-fluoro-2-(propan-2-yl)phenyl]-4-(4-methoxy-2-methylphenyl)butanamide

Uniqueness

N-[4-iodo-2-(propan-2-yl)phenyl]-4-(4-methoxy-2-methylphenyl)butanamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to certain molecular targets. Additionally, the combination of methoxy and isopropyl groups provides a distinct steric and electronic environment, further differentiating it from similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-iodo-2-(propan-2-yl)phenyl]-4-(4-methoxy-2-methylphenyl)butanamide
Reactant of Route 2
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N-[4-iodo-2-(propan-2-yl)phenyl]-4-(4-methoxy-2-methylphenyl)butanamide

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